molecular formula C22H26ClN3O5S B2850880 N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-66-3

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2850880
CAS No.: 872862-66-3
M. Wt: 479.98
InChI Key: QIDKGECPOKHHDE-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazinan ring.

    Introduction of the tosyl group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.

    Attachment of the chlorophenethyl group: This step involves a nucleophilic substitution reaction where the chlorophenethyl group is attached to the oxazinan ring.

    Formation of the oxalamide linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-bromophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-(4-methylphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-(4-fluorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Uniqueness

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the presence of the chlorophenethyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-16-3-9-19(10-4-16)32(29,30)26-13-2-14-31-20(26)15-25-22(28)21(27)24-12-11-17-5-7-18(23)8-6-17/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDKGECPOKHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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